3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1417357-06-2
VCID: VC2574447
InChI: InChI=1S/C19H18N2O2/c20-17-10-9-14(19(23)13-5-2-1-3-6-13)11-18(17)21-15-7-4-8-16(22)12-15/h1-3,5-6,9-12,21H,4,7-8,20H2
SMILES: C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one

CAS No.: 1417357-06-2

Cat. No.: VC2574447

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one - 1417357-06-2

Specification

CAS No. 1417357-06-2
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name 3-(2-amino-5-benzoylanilino)cyclohex-2-en-1-one
Standard InChI InChI=1S/C19H18N2O2/c20-17-10-9-14(19(23)13-5-2-1-3-6-13)11-18(17)21-15-7-4-8-16(22)12-15/h1-3,5-6,9-12,21H,4,7-8,20H2
Standard InChI Key FAUBNUSWQABNEC-UHFFFAOYSA-N
SMILES C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N
Canonical SMILES C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Characteristics

3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring connected via an amino group to a benzoylphenyl moiety. The compound features multiple functional groups that contribute to its chemical versatility, including a secondary amine linkage, a primary amine, a carbonyl group within the cyclohexenone ring, and a benzoyl substituent. This arrangement of functional groups creates a molecule with potential for diverse chemical reactivity and biological interactions. The compound's structure enables it to participate in various chemical transformations, making it valuable in organic synthesis applications.

Physical and Chemical Properties

The detailed physicochemical properties of 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one are summarized in the table below:

PropertyValue
CAS Registry Number1417357-06-2
Molecular FormulaC₁₉H₁₈N₂O₂
Molecular Weight306.4 g/mol
IUPAC Name3-(2-amino-5-benzoylanilino)cyclohex-2-en-1-one
Standard InChIInChI=1S/C19H18N2O2/c20-17-10-9-14(19(23)13-5-2-1-3-6-13)11-18(17)21-15-7-4-8-16(22)12-15/h1-3,5-6,9-12,21H,4,7-8,20H2
Standard InChIKeyFAUBNUSWQABNEC-UHFFFAOYSA-N
SMILESC1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N
Physical AppearanceBrown oil (as isolated)
MDL NumberMFCD24849099

The compound contains a primary amine group on the phenyl ring, a secondary amine connecting the cyclohexenone and benzoylphenyl groups, an α,β-unsaturated ketone in the cyclohexenone ring, and a benzoyl group attached to the phenyl ring . These functional groups contribute to the compound's reactivity profile and potential for further derivatization.

Synthesis Methods

General Synthetic Approach

The synthesis of 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one has been reported as part of research into benzodiazepinone derivatives. One documented synthetic route involves a condensation reaction between 3,4-diaminobenzophenone (compound 1) and cyclohexane-1,3-dione (compound 2b) in a 1:1 mixture of H₂O–EtOH at 80°C for approximately three hours . This reaction produces the title compound as an intermediate, which can be isolated and purified.

In the reported procedure, after reaction completion, the product of interest was concentrated and subsequently lyophilized to obtain 3-[(2-amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one as a brown oil with a yield of 199.1 mg . This suggests that the compound can be successfully isolated in reasonable yields under these reaction conditions.

Related Synthetic Methodologies

Drawing from the synthesis of structurally similar compounds, alternative synthetic pathways may be feasible. For example, the preparation of 3-amino-2-cyclohexen-1-one, which shares the cyclohexenone core structure, involves reacting 1,3-cyclohexanedione (0.03 mol) with ammonium acetate (0.039 mol) at 110°C for 15 minutes . After cooling to room temperature, ethyl acetate is added, the mixture is heated to dissolve the components, then cooled to 0°C, filtered, and the resulting filter cake is dried to obtain yellow crystals of 3-amino-2-cyclohexenone with a yield of 93.6% .

A similar approach might be adapted for the synthesis of 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one by substituting 2-amino-5-benzoylaniline for ammonium acetate in the reaction with 1,3-cyclohexanedione. This modified procedure would likely require optimization of reaction conditions to achieve satisfactory yields.

Research Applications and Biological Activity

Role in Medicinal Chemistry

3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one serves as a key intermediate in the synthesis of benzodiazepinone derivatives with potential therapeutic applications. Research has identified this compound as part of a synthetic pathway toward 1H-dibenzo diazepin-1-one derivatives, which have been investigated for their pro-death activities in biological systems . These benzodiazepinone derivatives are synthesized through a condensation reaction between the title compound and appropriate aldehydes in the presence of catalytic amounts of acetic acid.

The resulting 1H-dibenzo diazepin-1-one compounds have demonstrated bioactivity in preliminary screenings, with some derivatives showing EC₅₀ values as low as 11.38 μM . This suggests that 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one contributes to the development of molecules with potential pharmaceutical relevance, particularly in areas where inducing cell death might be therapeutically beneficial, such as cancer treatment.

Structure-Activity Relationships

While specific biological activity data for 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one itself is limited in the available literature, the compound's structural features suggest potential for bioactivity. The presence of multiple hydrogen bond donors and acceptors (amine groups and carbonyl functions) provides opportunities for interactions with biological targets. Additionally, the compound contains both hydrophilic and hydrophobic regions, which might facilitate binding to protein pockets with mixed polarity characteristics.

The structure-activity relationships established for benzodiazepinone derivatives synthesized from this compound indicate that modifications to the central scaffold can significantly affect biological activity. For example, inserting a gem-dimethyl moiety at position 5 of the cyclohexane-1,3-dione precursor negatively impacts the potency of the resulting benzodiazepinone derivatives (increasing EC₅₀ from 11.38 μM to 42.76 μM) . This suggests that the cyclohexenone portion of 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one plays a crucial role in determining the biological activity of its derivatives.

Chemical Reactivity and Derivatization

The chemical structure of 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one features several reactive functional groups that enable further chemical transformations. The primary amine group on the phenyl ring can participate in nucleophilic addition reactions, while the enamine moiety can undergo electrophilic attacks. The α,β-unsaturated ketone in the cyclohexenone ring provides opportunities for conjugate additions and cycloaddition reactions.

One documented transformation involves the condensation of 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one with aldehydes to form 1H-dibenzo diazepin-1-one derivatives . This reaction likely proceeds through initial nucleophilic attack by the primary amine on the aldehyde carbonyl, followed by cyclization and dehydration to form the seven-membered diazepine ring.

The benzoyl group attached to the phenyl ring provides additional opportunities for derivatization, as it can undergo various transformations typical of aromatic ketones, including reduction, nucleophilic addition, and Wittig-type reactions. These potential transformations expand the synthetic utility of 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one as a building block for the preparation of more complex molecular structures.

Future Research Directions

Several promising avenues exist for future research involving 3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one:

  • Comprehensive evaluation of its biological activity profile, including potential anti-cancer, anti-microbial, or enzyme inhibitory properties

  • Development of more efficient and scalable synthetic routes to facilitate larger-scale production

  • Exploration of additional chemical transformations to create diverse libraries of derivatives

  • Investigation of structure-activity relationships by systematically modifying different portions of the molecule

  • Computational studies to predict potential binding interactions with biological targets

These research directions could expand our understanding of this compound's utility in medicinal chemistry and potentially lead to the development of novel therapeutic agents.

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